2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide
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Description
2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C18H18F3N3O2S2 and its molecular weight is 429.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Evaluation of Antitumor Activity
Research has shown the synthesis of novel derivatives of thieno[3,2-d]pyrimidine, including compounds structurally related to the specified compound, demonstrating potent anticancer activity against various human cancer cell lines. This synthesis process involves multiple steps, including reactions with phosphorous oxychloride and different reagents to produce a series of derivatives with varied functional groups. The synthesized compounds exhibited comparable activity to doxorubicin against cell lines such as MCF-7, HeLa, and HCT-116, highlighting their potential as anticancer agents (Hafez & El-Gazzar, 2017).
Dual Inhibitory Activity Against TS and DHFR
Another study focused on synthesizing classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). The classical analogue demonstrated remarkable potency as a dual inhibitor, indicating the scaffold's effectiveness for designing dual-action antitumor agents (Gangjee et al., 2008).
Crystal Structure Analysis
Structural analyses through crystallography of compounds containing the thieno[3,2-d]pyrimidin-2-yl)sulfanyl moiety have provided insights into their molecular conformations. Studies reveal folded conformations around the methylene C atom of the thioacetamide bridge, with significant intramolecular hydrogen bonding, which could influence their biological activities (Subasri et al., 2016).
Pharmacological Evaluation of GLS Inhibitors
Research into bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, structurally similar to the specified compound, has shown significant activity as glutaminase inhibitors. These inhibitors have been synthesized and evaluated, revealing their potential to attenuate the growth of human lymphoma B cells both in vitro and in xenograft models, suggesting a promising approach for cancer treatment (Shukla et al., 2012).
Antimicrobial Activity
Additionally, derivatives of pyrimidinone and oxazinone fused with thiophene rings have been synthesized for their antimicrobial properties. Using citrazinic acid as a starting material, these compounds displayed significant antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid, indicating their potential as antimicrobial agents (Hossan et al., 2012).
Properties
IUPAC Name |
2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O2S2/c1-3-24-16(26)15-13(8-10(2)28-15)23-17(24)27-9-14(25)22-12-7-5-4-6-11(12)18(19,20)21/h4-7,10H,3,8-9H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGIQYNCPCMPKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(CC(S2)C)N=C1SCC(=O)NC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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